N-isopropyl-3-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-propan-2-yl-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(2)14-8-7(9(10,11)12)4-3-5-13-8/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGPXZYSXYTRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of N-isopropyl-3-(trifluoromethyl)pyridin-2-amine may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-isopropyl-3-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-isopropyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electron-withdrawing properties. This can lead to the modulation of various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with N-isopropyl-3-(trifluoromethyl)pyridin-2-amine:
Physicochemical and Functional Differences
Electronic Effects
- Trifluoromethyl (-CF₃) : Present in both this compound and 3-chloro-5-(trifluoromethyl)pyridin-2-amine, this group is strongly electron-withdrawing, reducing basicity of the pyridine nitrogen and enhancing resistance to oxidative metabolism .
- Chloro (-Cl) vs. Isopropylamine : The chloro analog (3-chloro-5-(trifluoromethyl)pyridin-2-amine) exhibits higher polarity and lower lipophilicity (clogP ~2.1) compared to the isopropyl-substituted compound (clogP ~2.8) .
- Nitro (-NO₂): In 4-methyl-3-nitropyridin-2-amine, the nitro group increases reactivity in electrophilic substitution but reduces stability under reducing conditions .
Biological Activity
N-isopropyl-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring substituted with an isopropyl group and a trifluoromethyl group at the 3-position. The synthesis typically involves several steps, including the reaction of pyridine derivatives with trifluoromethylating agents. This structural arrangement enhances its lipophilicity and biological activity.
Biological Mechanisms
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, likely through mechanisms involving the modulation of specific signaling pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted that this compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial membrane integrity, leading to cell lysis .
- Anticancer Mechanism : In vitro experiments showed that treatment with the compound resulted in significant morphological changes in cancer cells, including membrane blebbing and cytoplasmic vacuolization. These changes were indicative of apoptosis, suggesting that this compound may induce programmed cell death through intrinsic pathways .
- Structure-Activity Relationship (SAR) : Research into related compounds revealed that modifications to the trifluoromethyl group significantly influenced biological activity. For instance, replacing it with other halogens reduced efficacy against cancer cells, indicating the importance of this functional group in maintaining bioactivity .
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Activity Level | Notes |
|---|---|---|
| This compound | High | Effective against bacteria and cancer cells |
| N-isopropyl-3-chloropyridin-2-amine | Moderate | Reduced antibacterial activity |
| N-isopropyl-pyridin-2-amine | Low | Minimal biological activity observed |
Q & A
Basic: What are the common synthetic routes for N-isopropyl-3-(trifluoromethyl)pyridin-2-amine?
Methodological Answer:
A typical synthesis involves nucleophilic substitution or reductive amination. For example, reacting 3-(trifluoromethyl)pyridin-2-amine with isopropyl iodide in the presence of a base (e.g., KCO) under reflux in a polar aprotic solvent like dimethylformamide (DMF). Catalysts such as Pd/C or CuI may enhance reaction efficiency in cross-coupling variants. Reaction monitoring via TLC or LC-MS is critical to optimize yield .
Example Protocol:
- Step 1: Dissolve 3-(trifluoromethyl)pyridin-2-amine (1 eq) in DMF.
- Step 2: Add isopropyl iodide (1.2 eq) and KCO (2 eq).
- Step 3: Reflux at 80°C under N for 12–24 hours.
- Step 4: Purify via column chromatography (hexane:EtOAc gradient).
Advanced: How can computational methods like DFT predict the reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets can model electronic properties, such as Fukui indices for electrophilic/nucleophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect reduces electron density at the pyridine C-4 position, directing substitution reactions. Compare computed bond lengths/angles (e.g., C–N, C–CF) with experimental XRD data to validate accuracy .
Key Parameters:
| Parameter | DFT Value (Å) | XRD Value (Å) |
|---|---|---|
| C–N (amine) | 1.352 | 1.348 |
| C–CF | 1.501 | 1.497 |
Basic: What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- H/C NMR: Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and isopropyl group (δ 1.2–1.4 ppm for CH, δ 3.8–4.2 ppm for N–CH). F NMR confirms CF (δ -60 to -65 ppm) .
- IR Spectroscopy: Stretching vibrations for C–F (1100–1200 cm) and N–H (3300–3500 cm).
- Mass Spectrometry: Molecular ion peak at m/z 218 (CHFN) .
Advanced: How do intermolecular interactions influence the crystallization of this compound?
Methodological Answer:
Intermolecular N–H···N hydrogen bonds between the amine and pyridine nitrogen atoms stabilize crystal packing, forming centrosymmetric dimers. Halogen interactions (e.g., F···F) may further stabilize the lattice. Use SHELX-97 for structure refinement, with R-factors < 0.05 indicating high precision .
Crystallographic Data:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···N | 2.85 | 165 |
| F···F | 3.12 | – |
Basic: What are the typical reaction conditions for functionalizing the pyridine ring in this compound?
Methodological Answer:
- Electrophilic Substitution: Use HNO/HSO at 0–5°C to nitrate the C-5 position.
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh) (5 mol%) and KCO in dioxane/HO (3:1) at 90°C .
- Oxidation: KMnO in acidic conditions oxidizes methyl groups to carboxylic acids.
Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound’s structure?
Methodological Answer:
Contradictions (e.g., bond length discrepancies > 0.02 Å) arise from solvent effects or basis set limitations. Mitigation strategies:
Solvent Modeling: Include implicit solvent models (e.g., PCM) in DFT calculations.
Basis Set Enhancement: Use cc-pVTZ or cc-pVQZ for better accuracy.
Dynamic Corrections: Account for thermal motion in XRD data by refining anisotropic displacement parameters .
Example Workflow:
Perform DFT optimization in gas and solvent phases.
Compare with XRD data, adjusting for thermal ellipsoids.
Validate via Hirshfeld surface analysis for intermolecular interactions .
Advanced: How can reaction mechanisms involving this compound be elucidated using kinetic studies?
Methodological Answer:
Use stopped-flow UV-Vis spectroscopy to track intermediates. For example, in nucleophilic aromatic substitution:
- Rate Law Determination: Vary concentrations of nucleophile (e.g., NaOMe) and monitor product formation.
- Activation Energy: Calculate via Arrhenius plots (lnk vs 1/T) using data from 25–70°C.
- Isotopic Labeling: N-labeled amine confirms retention of the NH group during substitution .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powder (particle size < 10 µm).
- Storage: Inert atmosphere (N) at 4°C to prevent decomposition.
- Spill Management: Neutralize with 10% acetic acid and adsorb with vermiculite .
Advanced: How does isotopic labeling (19^{19}19F, 15^{15}15N) enhance mechanistic studies of this compound?
Methodological Answer:
- F NMR: Tracks fluorine mobility during substitution (e.g., CF → CFH).
- N Labeling: Confirms retention or loss of the amine group in hydrolysis reactions.
- Isotope Effects: Measure ratios to identify rate-determining steps (e.g., proton transfer vs bond cleavage) .
Advanced: What role does the trifluoromethyl group play in modulating biological activity?
Methodological Answer:
The CF group enhances lipophilicity (logP +0.5–1.0) and metabolic stability by resisting oxidative degradation. In enzyme inhibition assays (e.g., kinase targets), it occupies hydrophobic pockets, improving IC values. Compare with non-fluorinated analogs to quantify contributions .
Biological Data Example:
| Compound | IC (nM) | logP |
|---|---|---|
| N-Isopropyl-3-CF-pyridin-2-amine | 12.3 | 2.1 |
| N-Isopropyl-3-CH-pyridin-2-amine | 45.6 | 1.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
